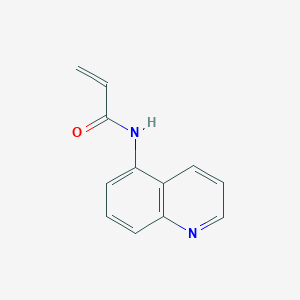

N-(quinolin-5-yl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-quinolin-5-ylprop-2-enamide |

InChI |

InChI=1S/C12H10N2O/c1-2-12(15)14-11-7-3-6-10-9(11)5-4-8-13-10/h2-8H,1H2,(H,14,15) |

InChI Key |

RBDIPGXNTVBCTK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Quinolin 5 Yl Acrylamide

Diverse synthetic pathways to N-(quinolin-5-yl)acrylamide and its derivatives

The construction of this compound and its analogues primarily involves the formation of an amide bond between a quinoline (B57606) precursor and an acryloyl moiety. The specific strategies employed can vary depending on the desired substitution pattern and the availability of starting materials.

The principal precursors for the synthesis of the target compound are 5-aminoquinoline (B19350) and a suitable acryloyl-containing reagent.

5-Aminoquinoline: The synthesis of the quinoline core itself can be achieved through several classical methods, which often start from substituted anilines. nih.gov For instance, the Skraup synthesis or the Doebner-von Miller reaction are well-established routes to the quinoline ring system. The specific synthesis of 5-aminoquinoline typically starts from quinoline, which undergoes nitration to yield 5-nitroquinoline (along with 8-nitroquinoline). The directing effects of the ring nitrogen favor substitution at these positions. Subsequent reduction of the nitro group, commonly achieved using reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation, affords the desired 5-aminoquinoline precursor.

Acryloyl Reagents: The acryloyl moiety is typically introduced using reagents such as acryloyl chloride or acrylic acid. Acryloyl chloride is highly reactive and readily undergoes acylation with amines. Acrylic acid can also be used directly in the presence of a peptide coupling agent. Substituted acrylic acids or their corresponding acyl chlorides are used to generate derivatives with modifications on the acrylamide (B121943) portion of the scaffold. researchgate.netnih.gov

The formation of the amide bond between 5-aminoquinoline and the acryloyl source is a critical step. The choice of reaction conditions and catalysts depends on the reactivity of the chosen acryloyl reagent.

Acylation with Acryloyl Chloride: The reaction of 5-aminoquinoline with acryloyl chloride is a straightforward and common method. It is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a non-nucleophilic base. The base, often a tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion. These reactions are generally rapid and proceed at room temperature or below to control reactivity.

Amide Coupling with Acrylic Acid: When using acrylic acid, a coupling agent is required to activate the carboxylic acid for nucleophilic attack by the amine. Standard peptide coupling reagents are effective for this transformation. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. The reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF).

The table below summarizes typical reaction conditions for the synthesis of acrylamide derivatives.

| Acryloyl Source | Coupling Agent/Base | Solvent | Typical Temperature |

|---|---|---|---|

| Acryloyl Chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | 0 °C to Room Temp. |

| Acrylic Acid | EDC/HOBt | Dimethylformamide (DMF) | Room Temp. |

| Substituted Acrylic Acid | HATU/DIPEA | Dimethylformamide (DMF) | Room Temp. |

Optimizing the yield of this compound synthesis involves careful control over reaction parameters to maximize product formation and minimize side reactions, such as the polymerization of the acrylamide monomer. researchgate.net

Key optimization strategies include:

Stoichiometry: Precise control of the reactant ratios is crucial. A slight excess of the amine component can sometimes be used to ensure the complete consumption of the more valuable or reactive acylating agent.

Temperature Control: Acylation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the acylating agent can prevent side reactions and degradation of the product.

Choice of Base/Coupling Agent: The selection of the appropriate base or coupling agent is critical. For instance, in peptide coupling reactions, the use of additives like HOBt can significantly improve yields by preventing the formation of N-acylurea byproducts and reducing the risk of racemization if chiral centers are present. researchgate.net

Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents are generally preferred to avoid competing reactions with the acylating agent. researchgate.net

Purification Method: Efficient purification, typically by column chromatography or recrystallization, is essential to isolate the desired product from unreacted starting materials, reagents, and byproducts.

Functionalization and derivatization reactions of this compound scaffold

The this compound scaffold possesses two key regions for further chemical modification: the quinoline ring system and the acrylamide functional group. nih.govresearchgate.net This allows for the generation of a diverse library of compounds with tailored properties.

The quinoline ring is an aromatic heterocycle that can undergo various substitution reactions. nih.gov The existing amino-acrylamide substituent at the C5 position influences the regioselectivity of these transformations. The amide group is generally an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the pyridine (B92270) part of the quinoline ring is deactivated towards electrophiles.

Electrophilic Aromatic Substitution: Reactions such as halogenation (bromination, chlorination) and nitration can introduce substituents onto the benzenoid ring of the quinoline. The precise location of substitution (e.g., C6, C7, C8) depends on the specific reaction conditions and the directing influence of the C5-substituent.

C-H Activation: Modern synthetic methods, including transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of the quinoline core. mdpi.com Palladium, rhodium, and iridium catalysts have been used to achieve regioselective C-H arylation, alkenylation, and alkylation at positions such as C2, C3, and C8 of the quinoline ring system, often using a directing group. mdpi.com For instance, N-(quinolin-8-yl)amides are known to direct functionalization to the C5 position. researchgate.net While the amide in this compound is not at the ideal C8 position for this specific directing effect, other C-H functionalization strategies could potentially be applied.

The acrylamide moiety is characterized by its electrophilic α,β-unsaturated double bond, which is highly susceptible to nucleophilic attack. nih.gov

Michael Addition: This is the most prominent reaction of the acrylamide group. researchgate.net A wide range of nucleophiles can add to the β-carbon of the double bond. This reaction is often used to covalently link the molecule to a biological target, such as a cysteine residue in a protein. nih.gov Common nucleophiles include:

Thiols: Mercaptans and thiols (e.g., from cysteine residues or glutathione) readily add to the acrylamide double bond. researchgate.net

Amines: Primary and secondary amines can also act as nucleophiles in Michael additions, leading to 3-aminopropionamide derivatives. researchgate.netnih.gov

Other Nucleophiles: Carbanions and other soft nucleophiles can also participate in this reaction.

The table below provides examples of nucleophiles used in Michael addition reactions with acrylamide systems.

| Nucleophile Class | Example Nucleophile | Resulting Adduct |

|---|---|---|

| Thiols | Cysteine | Covalent protein conjugate |

| Amines | Glycine | 3-(alkylamino)propionamide |

| Thiols | 1,2-Ethanedithiol | 3-(alkylthio)propionamide |

Polymerization: The double bond of the acrylamide can undergo radical polymerization to form polyacrylamide chains. researchgate.net While generally not a desired reaction in the context of small-molecule drug design, it is a critical property of the acrylamide monomer in materials science. Careful handling and storage, often with the addition of radical inhibitors, are necessary to prevent unwanted polymerization.

Multi-component reactions incorporating this compound and related structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are prized in medicinal chemistry and drug discovery for their ability to rapidly generate large libraries of structurally diverse molecules from a modest set of building blocks. researchgate.net

Acrylamide-based structures, such as this compound, are valuable electrophilic components in MCRs. Their electron-deficient double bond is susceptible to nucleophilic attack, making them ideal Michael acceptors. MCRs like the Passerini and Ugi reactions, which are cornerstones of combinatorial chemistry, can potentially incorporate this compound or its constituent precursors (5-aminoquinoline and an acrylic acid derivative) to build complex molecular scaffolds. The flexibility of MCRs allows for the construction of diverse heterocyclic systems with a high degree of complexity and potential stereoselectivity. researchgate.net For instance, the Petasis three-component reaction (Petasis-3CR) is another powerful MCR that combines an amine, a boronic acid, and a carbonyl compound to create highly functionalized amines, showcasing a pathway where related building blocks could be assembled. researchgate.net

Mechanistic investigations of this compound reactions

Understanding the reaction mechanisms, kinetics, and stereochemical outcomes is crucial for controlling the reactivity of this compound and designing new synthetic applications.

Proposed reaction mechanisms for this compound synthesis and transformations

Synthesis: The synthesis of this compound is typically achieved through a standard amidation reaction between 5-aminoquinoline and an activated acrylic acid derivative, such as acryloyl chloride, in the presence of a base. The mechanism involves the nucleophilic attack of the primary amine of 5-aminoquinoline on the carbonyl carbon of acryloyl chloride, followed by the elimination of hydrogen chloride to form the stable amide bond.

Transformations: The primary mode of reactivity for this compound is the Michael addition, or conjugate addition, of nucleophiles to the β-carbon of the acrylamide moiety. A well-studied analogue is the addition of thiols to N-phenylacrylamide. rsc.org

The mechanism for this transformation is proposed to be a two-step process:

Rate-Limiting Nucleophilic Attack: A nucleophile, such as a deprotonated thiol (thiolate), attacks the electron-deficient β-carbon of the acrylamide. This step is generally the rate-determining step of the reaction. rsc.org This forms a resonance-stabilized enolate or carbanion intermediate. biorxiv.org

Rapid Protonation: The enolate intermediate is then rapidly protonated by a proton source in the reaction medium, such as the solvent or a protonated base, to yield the final thioether adduct. rsc.orgbiorxiv.org

This mechanism is described as the microscopic reverse of an E1cb (Elimination, Unimolecular, conjugate Base) elimination reaction. rsc.org Computational studies and quantum mechanics/molecular mechanics (QM/MM) simulations on related acrylamide systems, such as the drug afatinib reacting with a cysteine residue, support the formation of a stable carbanion intermediate and confirm that the initial nucleophilic attack is the rate-limiting step. biorxiv.org In biological or base-catalyzed systems, a nearby basic residue or catalyst can act as a general base to deprotonate the nucleophile (e.g., a cysteine thiol), initiating the reaction. biorxiv.org

Another potential transformation for related N-substituted acrylamides is oxidative cyclization. For example, N-Boc-acrylamides can undergo a metal-free oxidative cyclization using a hypervalent iodine reagent like (diacetoxyiodo)benzene to form 5,5-disubstituted oxazolidine-2,4-diones. nih.gov

Kinetic and thermodynamic studies of this compound transformations

Kinetic studies on the addition of various alkyl thiols to N-phenylacrylamide, a close structural analogue of this compound, provide significant insight into the reaction's energetic landscape. rsc.org A Brønsted-type analysis, which correlates the reaction rate with the pKa of the nucleophile, yields a βnuc value of 0.07 ± 0.04 for the thiolate addition. rsc.org This small value indicates that there is very little positive charge development on the nucleophile in the transition state, which is consistent with a transition state that closely resembles the reactants.

Thermodynamic parameters for the thiol addition reaction have been determined through temperature dependence studies. These studies reveal a small enthalpy of activation (ΔH‡) and a large, negative entropy of activation (ΔS‡). rsc.org

| Parameter | Value | Interpretation |

|---|---|---|

| βnuc | 0.07 ± 0.04 | Indicates a reactant-like transition state with minimal charge development on the nucleophilic sulfur atom. rsc.org |

| ΔH‡ (Enthalpy of Activation) | Small | Suggests a low energy barrier for the reaction, consistent with a facile nucleophilic attack. rsc.org |

| ΔS‡ (Entropy of Activation) | Large Negative | Implies a highly ordered, constrained transition state where the two reacting molecules (thiolate and acrylamide) are brought together. rsc.org |

The temperature dependence of the reaction rates for such transformations can typically be modeled using the Arrhenius equation, allowing for the calculation of activation energies. nih.gov Kinetic models for the formation and degradation of acrylamide in other systems have shown that reaction processes often follow first-order kinetics. nih.gov

Stereochemical outcomes in this compound chemistry

The reaction of a nucleophile with an unsubstituted acrylamide like this compound creates a new prochiral center. If the acrylamide substrate or the nucleophile is chiral, or if a chiral catalyst is used, the reaction can proceed with diastereoselectivity or enantioselectivity.

The stereochemical outcome of such reactions can be governed by several factors:

Catalyst Control: In transition metal-catalyzed reactions, the chirality of the ligand bound to the metal center can dictate the stereochemical outcome. This has been demonstrated in Ni-catalyzed asymmetric coupling reactions where tuning the ligand's chirality allows for stereodivergent synthesis, producing different diastereomers from the same starting materials. acs.org This catalyst-controlled stereoselectivity is a powerful tool for accessing specific stereoisomers. acs.org

Substrate Control: The inherent chirality within the substrate can direct the approach of the incoming nucleophile, leading to a specific stereoisomer. For instance, the oxidative cyclization of N-Boc-2,3-dimethylacrylamides has been shown to be diastereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. nih.gov

Kinetic vs. Thermodynamic Control: In some reactions, the product distribution can be determined by whether the reaction is under kinetic or thermodynamic control. researchgate.net The kinetically controlled product is formed faster (lower activation energy), while the thermodynamically controlled product is more stable. By adjusting reaction conditions such as temperature and time, it may be possible to favor one outcome over the other.

The ability to control the stereochemistry in reactions involving the acrylamide scaffold is critical for applications in areas like medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. acs.org

Advanced Structural Characterization and Spectroscopic Probing of N Quinolin 5 Yl Acrylamide

High-resolution spectroscopic techniques for N-(quinolin-5-yl)acrylamide structural elucidation

The precise architecture of this compound is determined using a combination of sophisticated spectroscopic methods. These techniques provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the acrylamide (B121943) group and the quinoline (B57606) ring system. The vinyl protons of the acrylamide moiety typically appear as a set of doublets of doublets in the region of δ 5.5-6.5 ppm. The N-H proton of the amide linkage would likely present as a broad singlet, with its chemical shift being solvent-dependent. The seven aromatic protons on the quinoline ring would produce a complex pattern of signals in the downfield region, typically between δ 7.0 and 9.0 ppm, characteristic of the quinoline nucleus. tsijournals.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to resonate at a characteristic downfield shift, typically around δ 165 ppm. researchgate.net The two sp² hybridized carbons of the vinyl group would appear in the range of δ 125-135 ppm. researchgate.net The nine distinct carbon atoms of the quinoline ring would give rise to signals in the aromatic region of the spectrum, generally between δ 120 and 150 ppm. tsijournals.comchemicalbook.com

Detailed peak assignments can be further confirmed using two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which establish correlations between directly bonded and long-range coupled protons and carbons, respectively.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Amide (C=O) | - | ~165 |

| Vinyl (=CH₂) | ~5.8 - 6.5 | ~128 - 132 |

| Vinyl (=CH) | ~6.2 - 6.8 | ~125 - 130 |

| Amide (N-H) | Variable (broad) | - |

| Quinoline (aromatic C-H) | ~7.3 - 8.9 | ~121 - 150 |

| Quinoline (quaternary C) | - | ~128 - 148 |

Note: These are predicted values based on characteristic shifts for acrylamide and quinoline moieties. Actual experimental values may vary depending on the solvent and other conditions.

Vibrational spectroscopy (Infrared and Raman) for this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. The resulting spectra serve as a molecular fingerprint, confirming the presence of key structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent band corresponding to the N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions and typically appears around 1650-1680 cm⁻¹. researchgate.net The amide II band, resulting from a combination of N-H bending and C-N stretching, is found near 1550 cm⁻¹. Other significant peaks include C=C stretching from the vinyl group and the aromatic quinoline ring (around 1600-1640 cm⁻¹), and various C-H stretching and bending vibrations. researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bonds of both the acrylamide vinyl group and the quinoline ring are expected to produce strong signals in the Raman spectrum. Aromatic ring breathing modes of the quinoline system also give rise to characteristic Raman bands.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Vinyl) | Stretch | 3020 - 3080 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| C=C (Vinyl) | Stretch | ~1630 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| N-H (Amide II) | Bend | 1510 - 1550 |

X-ray crystallography of this compound and its derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. nih.gov While the specific crystal structure of this compound is not detailed in the available literature, analysis of related structures provides insight into its likely solid-state conformation.

Electronic and optical properties of this compound

The electronic and optical properties of this compound are primarily governed by the extended π-conjugated system of the quinoline ring, which acts as the principal chromophore and fluorophore. The acrylamide substituent can modulate these properties through electronic effects.

UV-Vis absorption and fluorescence emission characteristics of this compound

UV-Vis Absorption: this compound is expected to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum would be dominated by π-π* electronic transitions within the quinoline ring system. The presence of the acrylamide group, an electron-withdrawing substituent, may cause a shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.

Fluorescence Emission: Upon excitation with UV light, the quinoline moiety endows the molecule with fluorescent properties. The molecule is expected to exhibit fluorescence emission at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. The fluorescence spectrum, including the position of the emission maximum and the quantum yield, would be sensitive to the solvent polarity and the local environment.

Luminescence quenching and enhancement studies involving this compound

The fluorescence of the quinoline moiety in this compound can be influenced by the presence of other molecules, leading to either quenching (a decrease in fluorescence intensity) or enhancement (an increase in intensity).

Luminescence Quenching: Fluorescence quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). jte.edu.vn Acrylamide itself is a well-known and effective collisional quencher of fluorescence for various fluorophores, such as tryptophan. nih.govnih.govnih.gov Therefore, intramolecular quenching, where the acrylamide part of the molecule interacts with the excited state of the quinoline ring, is a possibility that could be investigated. Furthermore, the fluorescence of the quinoline ring could be quenched by external analytes, making the compound a candidate for use as a fluorescent sensor. The efficiency of quenching is often quantified by the Stern-Volmer constant (K_SV), which can be determined by plotting the ratio of unquenched to quenched fluorescence intensity against the quencher concentration. researchgate.net

Luminescence Enhancement: In certain scenarios, the interaction of this compound with specific analytes could lead to fluorescence enhancement. This can occur if the analyte restricts molecular motion, reduces non-radiative decay pathways, or disrupts an existing intramolecular quenching process. Such behavior would also be highly valuable for developing "turn-on" fluorescent probes.

Exploration of Solvatochromic and Halochromic Effects in this compound

The solvatochromic and halochromic behavior of this compound is a subject of scientific interest due to the molecule's combination of a quinoline ring system and an acrylamide functional group. While specific experimental studies on the solvatochromic and halochromic effects of this compound are not extensively documented in publicly available literature, the behavior of related quinoline derivatives provides a strong basis for predicting its properties.

Solvatochromism:

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited electronic states of the molecule. For quinoline derivatives, positive solvatochromism is often observed, which is characterized by a red-shift (bathochromic shift) in the absorption or emission spectra as the solvent polarity increases. researchgate.netbookpi.org This behavior is indicative of an intramolecular charge transfer (ICT) transition, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net

In the case of this compound, the quinoline moiety can act as an electron-withdrawing group, while the acrylamide group can have electron-donating or -withdrawing characteristics depending on the resonance structures. Upon excitation, it is plausible that an ICT state is formed, leading to an increased dipole moment. Consequently, this compound is expected to exhibit positive solvatochromism. The extent of this shift would likely be influenced by solvent parameters such as polarity/polarizability, hydrogen bond donating ability, and hydrogen bond accepting ability.

To illustrate the expected trend, a hypothetical data table is presented below, showing potential shifts in the maximum absorption wavelength (λmax) in solvents of varying polarity.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Expected λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | ~310 |

| Toluene | 2.4 | ~315 |

| Chloroform | 4.1 | ~320 |

| Ethanol | 5.2 | ~325 |

| Acetonitrile | 5.8 | ~328 |

| Water | 10.2 | ~335 |

Halochromism:

Halochromism is the phenomenon where a substance changes color in response to a change in pH. This effect is common in molecules containing acidic or basic functional groups. The quinoline ring system possesses a basic nitrogen atom that can be protonated in acidic conditions. rsc.org This protonation event is expected to significantly alter the electronic structure of the this compound molecule, leading to a noticeable change in its UV-Vis absorption spectrum.

Upon protonation of the quinoline nitrogen, the electron-withdrawing nature of the quinoline ring would be enhanced. This would likely lead to a bathochromic shift in the absorption spectrum. Conversely, in a basic medium, deprotonation of the amide nitrogen could potentially occur, although this is less likely than the protonation of the quinoline nitrogen. If deprotonation were to occur, it would also lead to a change in the electronic properties and a corresponding spectral shift. The ability of quinoline derivatives to exhibit pronounced UV/Vis spectral responses upon protonation has been documented, with the absorption controllable across the visible spectrum. rsc.org

Advanced Mass Spectrometry and Fragmentation Pathways of this compound

Electrospray ionization (ESI) would be a suitable soft ionization technique for this compound, likely producing a prominent protonated molecule [M+H]+. Subsequent tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing structural information.

The primary fragmentation pathways for the [M+H]+ ion of this compound (C12H10N2O, exact mass: 198.0793) are expected to involve cleavages around the amide bond and within the quinoline ring system.

Key Predicted Fragmentation Pathways:

Cleavage of the Amide Bond (N-CO): This is a common fragmentation pathway for amides, leading to the formation of an acylium ion and the loss of the neutral amine. unl.ptnih.gov For this compound, this would result in the loss of 5-aminoquinoline (B19350).

[M+H]+ → [C3H3O]+ + C9H8N2 (m/z 55.0184)

Alternatively, cleavage can result in the formation of the protonated 5-aminoquinoline and the loss of the acryloyl group.

[M+H]+ → [C9H9N2]+ + C3H2O (m/z 145.0766)

Fragmentation of the Quinoline Ring: The quinoline ring itself can undergo characteristic fragmentation. A common fragmentation pathway for the quinoline radical cation is the loss of a neutral hydrogen cyanide (HCN) molecule. rsc.orgresearchgate.net This could occur after initial fragmentation of the acrylamide group.

For instance, the [C9H9N2]+ fragment could potentially lose HCN.

Loss of CO: The loss of a neutral carbon monoxide molecule is another possible fragmentation pathway, often observed in compounds containing a carbonyl group. nih.gov

Hypothetical Fragmentation Data:

The following table outlines the predicted major fragment ions for this compound in a tandem mass spectrometry experiment.

Table 2: Predicted MS/MS Fragmentation Data for [C12H10N2O+H]+

| m/z (Predicted) | Proposed Formula | Proposed Structure/Loss |

|---|---|---|

| 199.0871 | [C12H11N2O]+ | Protonated Molecule [M+H]+ |

| 182.0813 | [C12H10N2]+• | Loss of H2O |

| 171.0865 | [C11H11N2]+ | Loss of CO |

| 145.0766 | [C9H9N2]+ | Protonated 5-aminoquinoline |

| 128.0657 | [C9H8N]+ | Loss of NH3 from protonated 5-aminoquinoline |

| 118.0657 | [C8H8N]+ | Loss of HCN from quinoline fragment |

| 55.0184 | [C3H3O]+ | Acryloyl cation |

These predicted fragmentation pathways provide a roadmap for the structural confirmation of this compound and its derivatives using mass spectrometry. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments, further solidifying the structural assignments.

Computational and Theoretical Investigations of N Quinolin 5 Yl Acrylamide

Quantum chemical calculations on N-(quinolin-5-yl)acrylamide molecular geometry and electronic structure.jocpr.comniscpr.res.in

Quantum chemistry calculations are fundamental tools for predicting the properties of molecules like this compound. jocpr.com These methods can accurately determine the electronic structure, including electron distribution and energy levels, which are key to understanding the molecule's stability and reactivity. By solving the electronic Schrödinger equation, the ground-state electronic energy can be calculated. jocpr.com Furthermore, geometry optimization calculations help in predicting the equilibrium structure by minimizing the molecule's energy with respect to its nuclear coordinates, thus defining its bond lengths, bond angles, and three-dimensional shape. jocpr.com

Density Functional Theory (DFT) studies on this compound.niscpr.res.innih.govresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For quinoline (B57606) derivatives, DFT methods like B3LYP are effective for explicating the optimized molecular structure and analyzing frontier molecular orbitals (FMOs), which are crucial for predicting chemical reactivity and kinetic stability. niscpr.res.innih.gov

Studies on related quinoline compounds have used DFT to calculate key quantum chemical descriptors. niscpr.res.in These calculations provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are vital in determining the electronic transition properties of the molecule. The energy gap between HOMO and LUMO is a significant parameter for assessing molecular stability. niscpr.res.in Natural Bond Orbital (NBO) analysis, another facet of DFT studies, can reveal details about intramolecular charge transfer and stabilization energies. niscpr.res.in

Table 1: Representative Molecular Properties of a Quinoline Derivative Calculated via DFT This table presents typical data obtained from DFT calculations on a related quinoline compound, illustrating the types of parameters derived for this compound.

| Molecular Property | Energy (eV) |

| HOMO | -6.118 |

| LUMO | -1.899 |

| Energy Gap (EHOMO-ELUMO) | 4.219 |

| Ionization Potential (IP) | 6.118 |

| Electron Affinity (EA) | 1.899 |

| Electronegativity (χ) | 4.008 |

| Hardness (η) | 2.110 |

| Softness (S) | 0.474 |

| Chemical Potential (μ) | -4.008 |

| Electrophilicity Index (ω) | 3.808 |

Data sourced from a study on Quinolin-8-ol, a related quinoline derivative. niscpr.res.in

Ab initio calculations for this compound.chemrxiv.orgresearchgate.net

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, provide a highly accurate framework for studying molecules. These calculations are often performed within the framework of DFT. chemrxiv.org For the acrylamide (B121943) portion of the molecule, ab initio molecular dynamics (AIMD) simulations have been used to explore phenomena like pressure-induced polymerization. chemrxiv.orgresearchgate.net Such studies typically use plane waves to model valence electrons and pseudopotentials for the ionic cores. chemrxiv.org By carrying out structural optimizations, researchers can determine stable molecular geometries under various conditions. chemrxiv.org

Conformational analysis of this compound.researchgate.net

Conformational analysis is essential for understanding the flexibility and spatial arrangement of a molecule. For acrylamide derivatives, semi-empirical methods can be employed to investigate the molecule's conformational space. researchgate.net This is typically achieved by systematically rotating specific torsion angles in the molecule and calculating the energy of each resulting conformation. The goal is to identify the lowest energy (most stable) conformations. For this compound, key torsion angles would include the bonds connecting the acrylamide group to the quinoline ring and the C-C and C-N bonds within the acrylamide moiety itself. This analysis helps to understand the preferred three-dimensional structure of the molecule, which influences its interactions with other molecules. researchgate.net

Molecular dynamics simulations involving this compound.mdpi.comnih.gov

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comnih.gov For polymers derived from acrylamide, MD simulations provide deep insights into their structure and properties at a molecular level. mdpi.com This technique allows for the monitoring and analysis of conformational changes in polymer chains, revealing key physical properties like flexibility and chain conformation. mdpi.com For the monomer this compound, MD simulations can be used to understand its behavior in different environments, such as in various solvents or interacting with other molecules.

Solvent interactions with this compound.nih.govresearchgate.net

The interaction of a molecule with its solvent can significantly influence its behavior and reactivity. Studies on acrylamide have shown a strong influence of the solvent on polymerization processes, indicating that factors like solvent polarity and dielectric constant affect the reactivity of the acrylamide double bond. researchgate.net MD simulations can model these interactions explicitly. For instance, simulations of hydrolyzed polyacrylamide have shown that the presence of ions in solution can alter the concentration of the polymer near surfaces. nih.gov For this compound, MD simulations could be used to study its hydration shell in aqueous solution or its interaction with various organic solvents, providing a detailed picture of the solute-solvent intermolecular forces.

Intermolecular interactions of this compound in various environments.nih.govnih.gov

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in complex systems. The acrylamide structure contains an α,β-unsaturated carbonyl group that can react with nucleophilic groups like those found in amino acids. nih.gov MD simulations are well-suited to explore these types of interactions at an atomic level. For example, simulations of hydrolyzed polyacrylamide have elucidated how different functional groups of the molecule interact with mineral surfaces, with the amide group moving towards the surface and the carboxylate group moving away. nih.gov Similar simulations could be designed to study the interaction of this compound with biological macromolecules or material surfaces, revealing the specific atoms and functional groups that govern the binding and orientation of the molecule.

Prediction of this compound reactivity and spectroscopic parameters

Computational chemistry provides powerful tools for predicting the chemical behavior and spectral properties of molecules like this compound. Through methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to model molecular structure, electron distribution, and energy landscapes. These calculations offer predictive insights into the molecule's reactivity, potential reaction mechanisms, and its characteristic spectroscopic signatures, which are essential for its identification and characterization.

Coordination Chemistry and Metal Ion Interactions of N Quinolin 5 Yl Acrylamide

N-(quinolin-5-yl)acrylamide as a ligand in coordination complexes

This compound can act as a versatile ligand, engaging in the formation of coordination complexes with various metal ions. The presence of multiple donor atoms, including the quinoline (B57606) nitrogen, the carbonyl oxygen, and the amide nitrogen, allows for several possible modes of coordination. This adaptability makes it a subject of interest for creating novel metal-organic frameworks and coordination polymers with specific structural and functional properties. The interaction between the ligand and metal ions can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the nature of the metal salt used.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. General methods for the synthesis of metal complexes with acrylamide (B121943) or quinoline-derived ligands often involve dissolving the ligand and the metal salt (such as chlorides or nitrates) in a solvent like ethanol or methanol, followed by stirring at room or elevated temperatures doi.org.

Characterization of the resulting metal complexes would be carried out using a suite of spectroscopic and analytical techniques. These include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O, N-H, and C=N groups upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the structure of the ligand and its complexes in solution.

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the synthesized compounds.

Elemental Analysis: To determine the empirical formula of the complexes and ascertain the ligand-to-metal ratio.

X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Table 1: General Spectroscopic and Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | Identify functional groups and coordination sites. | Shift in the ν(C=O) and ν(N-H) bands of the acrylamide group and changes in the quinoline ring vibrations upon coordination to a metal ion. |

| ¹H and ¹³C NMR Spectroscopy | Determine the molecular structure in solution. | Chemical shift changes in the protons and carbons of the quinoline and acrylamide moieties upon complexation. |

| Mass Spectrometry | Confirm molecular weight and stoichiometry. | Molecular ion peak corresponding to the [M+L]ⁿ⁺ or [M+2L]ⁿ⁺ fragments (M=metal, L=ligand). |

| Elemental Analysis | Determine the elemental composition. | Experimental percentages of C, H, N matching the calculated values for the proposed complex formula. |

| X-ray Crystallography | Determine the three-dimensional solid-state structure. | Precise bond lengths and angles, revealing the coordination number and geometry of the metal center. |

This compound possesses multiple potential donor atoms, leading to a variety of possible coordination modes. The quinoline nitrogen is a strong coordination site, and the acrylamide group offers both the carbonyl oxygen and the amide nitrogen as potential donors.

The probable coordination modes include:

Monodentate Coordination: The ligand could coordinate to a metal center through only one of its donor atoms, most likely the quinoline nitrogen, which is a common coordination site for quinoline derivatives. Coordination solely through the carbonyl oxygen of the acrylamide group is also a possibility, as seen in many acrylamide complexes researchgate.net.

Bidentate Chelation: The ligand can act as a chelating agent, forming a stable ring structure with the metal ion. A likely chelation mode would involve the quinoline nitrogen and the carbonyl oxygen of the acrylamide group, forming a seven-membered chelate ring. This type of bidentate coordination is common for ligands containing both a heterocyclic nitrogen and a carbonyl group in a suitable position.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge, connecting two or more metal centers. This could occur, for instance, with the quinoline nitrogen coordinating to one metal ion and the carbonyl oxygen coordinating to another.

The chelation properties of this compound are significant as the formation of a chelate ring enhances the stability of the resulting metal complex compared to coordination with monodentate ligands (the chelate effect). The ability to form stable chelates makes this ligand a candidate for applications in areas such as catalysis, materials science, and as a fluorescent sensor for metal ions nih.gov. The specific coordination mode adopted will depend on factors such as the nature of the metal ion (hard vs. soft acid), the counter-anion, and the solvent used in the synthesis.

Although no specific crystal structures of this compound metal complexes have been found in the literature, the structural analysis of related compounds provides insight into the likely geometries. For instance, cobalt(II) complexes with acrylamide have been shown to adopt octahedral geometries, with the acrylamide coordinating through the carbonyl oxygen doi.org.

A single-crystal X-ray diffraction analysis would be the definitive method to determine the precise three-dimensional structure of this compound coordination compounds. This technique would reveal:

Coordination Geometry: The arrangement of the ligand and any other coordinated species (e.g., solvent molecules, counter-ions) around the central metal ion. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral.

Bond Lengths and Angles: Precise measurements of the distances between the metal ion and the donor atoms of the ligand, as well as the angles between these bonds. These parameters provide information about the strength and nature of the coordination bonds.

Based on related structures, it is plausible that a metal complex of this compound, for example with a divalent transition metal like Co(II), could exhibit an octahedral coordination environment. In such a structure, the metal ion might be coordinated to two this compound ligands acting as bidentate chelators through the quinoline nitrogen and carbonyl oxygen, with the remaining coordination sites occupied by solvent molecules or counter-ions.

Luminescence properties of this compound metal complexes

Quinoline and its derivatives are well-known for their fluorescent properties, and their metal complexes often exhibit interesting luminescence behavior researchgate.netnih.gov. The coordination of a metal ion to a fluorescent ligand can significantly alter its photophysical properties, leading to either enhancement or quenching of the fluorescence. This phenomenon forms the basis for the development of fluorescent sensors for metal ions nih.gov.

The fluorescence of this compound is expected to be influenced by the coordination of metal ions. In many cases, the formation of a rigid chelate structure upon metal binding can lead to an enhancement of the fluorescence intensity. This is often attributed to a reduction in non-radiative decay pathways that are active in the flexible free ligand. This principle is widely used in the design of "turn-on" fluorescent probes for metal ion detection.

Conversely, coordination to certain metal ions, particularly those with open d-shells like copper(II) or nickel(II), can lead to fluorescence quenching through processes such as energy transfer or electron transfer from the excited ligand to the metal ion. The specific effect of a metal ion on the fluorescence of this compound would need to be determined experimentally.

The excitation and emission spectra of this compound metal complexes are expected to be characteristic of the quinoline chromophore, with potential shifts in the maxima and changes in the intensity upon complexation. The absorption and emission properties of quinoline derivatives are generally attributed to π-π* transitions within the aromatic ring system.

While specific data for this compound complexes is not available, studies on other luminescent quinoline-based metal complexes can provide some context. For example, some nickel(II) complexes with substituted 8-hydroxyquinolines exhibit emission maxima in the range of 520–548 nm rsc.org. Zinc(II) complexes with quinoline-derived ligands have also been shown to be luminescent researchgate.net.

A typical photophysical study of this compound and its metal complexes would involve measuring the following:

Absorption Spectrum: To determine the wavelengths of maximum absorption (λmax).

Emission Spectrum: To determine the wavelengths of maximum fluorescence emission (λem) upon excitation at λmax.

Quantum Yield: To quantify the efficiency of the fluorescence process.

Fluorescence Lifetime: To measure the duration of the excited state.

These studies would reveal how the coordination of different metal ions affects the electronic structure and de-excitation pathways of the this compound ligand.

Table 2: Anticipated Photophysical Properties of this compound and its Metal Complexes | Compound | Expected Excitation Wavelength (λex) | Expected Emission Wavelength (λem) | Expected Effect of Metal Coordination | | :--- | :--- | :--- | :--- | | This compound (free ligand) | UV-A region (e.g., 320-380 nm) | Blue to green region (e.g., 400-500 nm) | N/A | | [Zn(this compound)₂]²⁺ | Similar to or slightly red-shifted from the free ligand | Red-shifted emission compared to the free ligand, with potential fluorescence enhancement. | | [Cu(this compound)₂]²⁺ | Similar to the free ligand | Significant fluorescence quenching is probable. | | [Ni(this compound)₂]²⁺ | Similar to the free ligand | Fluorescence quenching is likely, though some Ni(II) complexes are luminescent. rsc.org |

Catalytic applications of this compound metal complexes

This compound-based Catalysts in Organic Transformations

Currently, there is a lack of specific, published research detailing the use of this compound metal complexes as catalysts in organic transformations. While metal complex catalysis is a broad and active area of research, with numerous examples of catalysts for various reactions, specific data for catalysts based on this particular ligand are absent from the available scientific literature. The general field of metal complex catalysis in the synthesis of quinolines has been reviewed, but this does not specifically address the catalytic use of complexes of this compound itself. researchgate.net

Mechanistic Aspects of Catalysis Involving this compound Complexes

Given the absence of established catalytic applications for this compound metal complexes, detailed mechanistic studies of their catalytic cycles are not available. Mechanistic investigations are contingent upon the discovery and development of catalytically active systems. Future research in this area would likely focus on elucidating the coordination modes of the this compound ligand, the electronic and steric properties of the resulting metal complexes, and the elementary steps involved in a potential catalytic cycle.

Interactions of N Quinolin 5 Yl Acrylamide with Biological Macromolecules and Systems Mechanistic Focus

Molecular interaction mechanisms with proteins

The acrylamide (B121943) moiety is a well-known Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues within proteins. chimia.ch This reactivity is central to the interaction of N-(quinolin-5-yl)acrylamide derivatives with their protein targets. The primary mechanism often involves the formation of a covalent bond, typically through a Michael addition reaction with the thiol group of a cysteine residue. chimia.chdigitellinc.com This covalent interaction can lead to irreversible inhibition of enzyme activity. The quinoline (B57606) portion of the molecule contributes to the binding affinity and selectivity through non-covalent interactions, guiding the reactive acrylamide group to the appropriate site on the target protein.

Enzyme inhibition mechanisms involving this compound derivatives

Derivatives of this compound have been identified as potent inhibitors of several enzyme families, particularly protein kinases. The acrylamide group acts as an electrophilic "warhead" that covalently binds to a nucleophilic cysteine residue often located in or near the enzyme's active site. nih.gov This covalent modification can block substrate access or lock the enzyme in an inactive conformation, leading to potent and often irreversible inhibition.

For instance, acrylamide-substituted quinazoline (B50416) derivatives have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), including mutant forms resistant to other therapies. nih.gov One such derivative, compound 10b , was found to be a highly potent inhibitor of the EGFR T790M mutant, with an IC₅₀ value of 4.3 nM. nih.gov Similarly, novel 4-acrylamido-quinoline derivatives have been developed as powerful dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), with IC₅₀ values against PI3Kα in the low nanomolar range. nih.gov

The mechanism is not always irreversible. By modifying the acrylamide moiety, for example, by introducing a cyano group, it is possible to achieve reversible covalent inhibition. semanticscholar.org This approach can potentially reduce off-target effects while maintaining high potency. semanticscholar.org In other cases, such as with certain quinazolinone and vanillin acrylamide hybrids targeting acetylcholinesterase (AChE), a mixed-type inhibition mechanism has been observed, indicating both competitive and non-competitive components to the inhibition. tandfonline.com

| Target Enzyme | Derivative Class | Inhibition Mechanism | Reported Potency (IC₅₀) |

|---|---|---|---|

| EGFR (T790M mutant) | Acrylamide-substituted quinazolines | Covalent, Irreversible | 4.3 nM |

| PI3Kα | 4-Acrylamido-quinolines | Covalent | 0.50 - 2.03 nM |

| Acetylcholinesterase (AChE) | Quinazolinone-vanillin acrylamide hybrids | Mixed-type | 1.015 - 1.434 µM |

| Transforming growth factor beta-activated kinase 1 (TAK1) | Imidazopyridines with 2-cyanoacrylamide | Reversible Covalent | 27 nM |

| Topoisomerase 1 (Topo 1) | Quinoline-chalcone hybrids | Inhibition of activity | 0.278 µM |

Binding site analysis of this compound with target proteins

Molecular docking and structural analysis studies have provided detailed insights into how this compound derivatives orient themselves within the binding sites of their target proteins. nih.govresearchgate.net The binding is typically a two-step process: initial non-covalent recognition and positioning, followed by the formation of a covalent bond. chimia.ch

The quinoline ring system plays a crucial role in the initial binding and orientation. Its planar structure allows it to fit into hydrophobic pockets and form π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Kinase Inhibitors : In protein kinases such as VEGFR-2, the quinoline nucleus is often observed to interact with the critical hinge region of the enzyme's active site. researchgate.net Specifically, it can form hydrogen bonds with backbone atoms of residues like Cys919, anchoring the inhibitor in place. researchgate.net

Acetylcholinesterase Inhibitors : For AChE, docking studies reveal that quinoline-based acrylamide hybrids can span the active site, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). tandfonline.com This dual-site interaction can be highly effective for inhibition.

Covalent Docking : Covalent docking simulations for acrylamide itself show that after bond formation with a cysteine, the rest of the molecule settles into a pocket where it is stabilized by hydrogen bonds and hydrophobic interactions with surrounding residues. nih.gov Positively charged residues in the vicinity may help to polarize the acrylamide warhead, facilitating the Michael addition reaction. nih.gov

| Target Protein | Key Interacting Residues/Regions | Types of Interaction |

|---|---|---|

| VEGFR-2 | Cys919 (Hinge Region) | Hydrogen Bonding (Quinoline) |

| Acetylcholinesterase (AChE) | Catalytic Active Site (CAS), Peripheral Anionic Site (PAS) | Hydrogen Bonding, Hydrophobic Interactions |

| Various (Cysteine-containing proteins) | Active Site Cysteine | Covalent Bond (Acrylamide) |

| PI3Kα | Entrance to active site | Hydrogen Bonding, Hydrophobic Interactions |

Protein conformational changes induced by this compound binding

The binding of small molecule inhibitors, particularly those that form covalent bonds, can induce significant conformational changes in the target protein. nih.gov These changes can be critical to the mechanism of inhibition. For acrylamide-based inhibitors, covalent modification of an active site cysteine can have profound allosteric effects, distorting the protein's structure far beyond the immediate binding pocket. nih.gov

Studies on viral proteases have shown that the binding of an acrylamide fragment can enlarge the substrate-binding pocket and alter the conformation of surrounding loops. nih.gov This structural distortion can impact regions involved in protein dimerization, potentially destabilizing the active dimeric form of the enzyme and locking it into an inactive monomeric state. nih.gov Such conformational alterations represent a powerful inhibitory mechanism that goes beyond simple active site blocking. nih.gov While specific molecular dynamics studies on this compound are not widely reported, the principles observed with other covalent acrylamide inhibitors are expected to apply. The irreversible nature of the covalent bond effectively "locks in" a specific, often inactive, protein conformation.

Interactions with nucleic acids

The planar, aromatic structure of the quinoline ring in this compound is analogous to well-known DNA intercalating agents like acridine. nih.govnih.gov This suggests that this compound and its derivatives may also interact with nucleic acids such as DNA and RNA. Furthermore, the α,β-unsaturated carbonyl system of the acrylamide moiety has the potential to react with nucleophilic centers on DNA bases. nih.gov The interaction is likely to be a multifaceted process involving both non-covalent binding and potential covalent modification.

DNA/RNA binding modes of this compound

The primary non-covalent binding modes for planar aromatic molecules with DNA are intercalation and groove binding. The protonatable nitrogen of the quinoline ring could also facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA. rsc.org Cationic polymers containing acrylamide have been shown to form polyplexes with DNA through such electrostatic interactions. rsc.org

It is also possible for the acrylamide group to participate in covalent interactions. Reactive acrylamide-modified DNA has been synthesized to act as a trap for cross-linking with cysteine residues in DNA-binding proteins. mdpi.com While this demonstrates the reactivity of the acrylamide group in the context of a DNA duplex, it also implies that the acrylamide moiety of a small molecule could potentially react with nucleophilic sites on the DNA bases themselves, though this is less characterized than its reaction with protein thiols. nih.gov

Intercalation and groove binding studies of this compound

While direct structural studies of this compound bound to DNA are limited, its mechanism can be inferred from studies on structurally similar compounds. DNA intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This binding mode is characteristic of compounds like acridine derivatives. nih.govnih.gov Intercalation typically causes a local unwinding of the DNA helix and an increase in the separation between adjacent base pairs to accommodate the molecule. nih.gov

Alternatively, the molecule could bind in one of the grooves of the DNA helix (major or minor groove). Groove binding is typically driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the small molecule and the edges of the DNA base pairs. The specific substituents on the quinoline and acrylamide moieties would likely determine the preference for intercalation versus groove binding and any sequence selectivity. For example, studies with the natural product leinamycin, which contains a dienone moiety, suggest it acts as an atypical DNA intercalator, with a preference for 5'-GG steps. nih.gov

An article on the specific interactions of this compound with biological macromolecules and systems, as outlined in the provided structure, cannot be generated at this time. A thorough search of available scientific literature did not yield specific research data for the compound "this compound" corresponding to the requested sections on nucleic acid conformational changes, cellular uptake, and subcellular localization.

The existing research primarily focuses on the broader compound "acrylamide" or other derivatives, and this information cannot be substituted to describe the specific actions of this compound without introducing scientific inaccuracies. Generating content on the requested topics would require specific experimental data from studies investigating this particular chemical entity, which appear to be unavailable in the public domain.

Therefore, to adhere to the strict requirements of providing scientifically accurate and specific information solely on this compound, the article cannot be written. No data tables or detailed research findings for this specific compound were found in the areas of:

Conformational changes in nucleic acids upon interaction.

Cellular permeation mechanisms.

Subcellular distribution in in vitro models.

Interaction with cellular components beyond specific macromolecules.

Further research on this compound would be required to provide the information necessary to fulfill this request.

Applications of N Quinolin 5 Yl Acrylamide in Advanced Materials and Sensors Non Clinical

N-(quinolin-5-yl)acrylamide-based chemosensors and biosensors

The integration of the this compound monomer into sensor systems leverages the inherent fluorescence of the quinoline (B57606) ring. This portion of the molecule acts as a signaling unit, whose light-emitting properties can be modulated by interactions with external analytes. The acrylamide (B121943) group provides a versatile handle for covalently incorporating this signaling unit into larger polymer structures or for further functionalization.

Fluorescence sensors built around a quinoline core, such as those derived from this compound, are designed based on specific photophysical mechanisms that translate a molecular recognition event into a measurable optical signal. researchgate.net The fundamental components of such a sensor are a fluorophore (the quinoline unit) and a receptor designed to bind a target analyte. The primary design principles involve modulating the fluorescence output through mechanisms such as:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the receptor unit can donate an electron to the excited-state fluorophore, quenching its fluorescence. researchgate.net Upon binding of a target analyte (e.g., a metal cation) to the receptor, the electron-donating ability of the receptor is diminished. This disruption of the PET process "turns on" the fluorescence, leading to a significant increase in emission intensity. researchgate.net

Intramolecular Charge Transfer (ICT): This mechanism relies on a fluorophore with both an electron-donating and an electron-withdrawing part. researchgate.net Upon excitation with light, an intramolecular charge transfer occurs, and the resulting fluorescence is sensitive to the local environment and binding events. The binding of an analyte can alter the electronic distribution within the molecule, causing a shift in the emission wavelength or a change in intensity. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor, linked together. researchgate.net When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity. A binding event can cause a conformational change that alters the distance between the donor and acceptor, thereby modifying the efficiency of the FRET process and changing the observed fluorescence. researchgate.net

For this compound, the quinoline group serves as the fluorophore. The design of a specific sensor would involve modifying the molecule to include a receptor site that selectively interacts with the target ion or molecule, thereby triggering one of the aforementioned signaling mechanisms.

Probes incorporating the quinoline structure are well-regarded for their ability to detect a variety of analytes, particularly metal ions. researchgate.net The nitrogen and potential adjacent oxygen atoms in substituted quinoline rings can act as effective chelation sites. While research specifically detailing this compound probes is focused, the broader class of quinoline-based sensors demonstrates high selectivity for various targets. researchgate.netresearchgate.net

The detection mechanism relies on the specific coordination chemistry between the quinoline-based ligand and the target analyte. The size, charge, and preferred coordination geometry of a metal ion will dictate its binding affinity to the receptor site. For instance, different receptor designs appended to the quinoline core have enabled the selective detection of biologically and environmentally important cations. Small molecules can also be detected, often through interactions like hydrogen bonding or π-π stacking that perturb the electronic state of the quinoline fluorophore. nih.gov

| Analyte Class | Examples | Typical Interaction Mechanism | Reference |

|---|---|---|---|

| Divalent Metal Ions | Zn²⁺, Cd²⁺, Cu²⁺ | Chelation with nitrogen and/or oxygen atoms on the quinoline scaffold. | researchgate.netresearchgate.net |

| Trivalent Metal Ions | Fe³⁺ | Strong coordination leading to fluorescence quenching or enhancement. | researchgate.net |

| Heavy Metal Ions | Hg²⁺ | Specific binding interactions that modulate PET or FRET processes. | researchgate.net |

| Small Organic Molecules | Acrylamide, various metabolites | Non-covalent interactions (e.g., hydrogen bonding) or polymerization-based assays. | nih.govmdpi.com |

The response of a sensor based on this compound is dictated by how the binding of an analyte affects the de-excitation pathway of the quinoline fluorophore's excited state.

In the case of metal ion detection, a common response mechanism is Chelation-Enhanced Fluorescence (CHEF) . In the unbound state, the sensor might exhibit low fluorescence due to a quenching process like PET. Upon chelation of a metal ion, the receptor's electrons are stabilized, inhibiting the PET process and causing a significant increase in fluorescence intensity. researchgate.net

Another mechanism involves the analyte inducing aggregation or disaggregation of the sensor molecules. For example, a probe might be designed to aggregate in solution, leading to self-quenching of its fluorescence. The introduction of a target analyte could disrupt this aggregation, restoring the fluorescence of the monomeric probes. Conversely, an analyte could template the aggregation of probes, leading to a decrease in fluorescence or a change in color. nih.gov

In polymerization-based sensors, the acrylamide moiety plays a direct role. For instance, the presence of a target analyte could initiate or inhibit the polymerization of the monomer. A novel fluorescent sensing method for acrylamide itself was developed based on the principle of polymerization-induced changes in the distance between quantum dots (QDs). nih.gov In this system, functionalized QDs were brought closer by polymerization, reducing fluorescence; the participation of free acrylamide in the polymerization increased the inter-QD distance and restored fluorescence intensity. nih.gov A similar principle could be applied using this compound, where its polymerization state, influenced by a target, would directly affect the fluorescence output.

Polymerization and material science applications of this compound

The presence of the acrylamide functional group allows this compound to be used as a monomer in the synthesis of functional polymers. These polymers integrate the unique optical and coordination properties of the quinoline side-chain into a macromolecular structure, opening up applications in smart materials, coatings, and functional hydrogels.

Polymers containing the this compound unit can be synthesized primarily through free-radical polymerization techniques. This method is widely used for acrylamide-based monomers due to its versatility and tolerance to various functional groups. mdpi.comnih.gov A related compound, N‐(quinolin‐5‐yl)methacrylamide, has been successfully copolymerized using this approach. researchgate.net

The general procedure involves dissolving the this compound monomer (and potentially other co-monomers) in a suitable solvent, adding a radical initiator, and applying heat or UV radiation to initiate polymerization. nih.gov By copolymerizing this compound with other monomers, the properties of the final material can be finely tuned. For example, copolymerization with a hydrophilic monomer like acrylamide would enhance water solubility, while copolymerization with a thermoresponsive monomer like N-isopropylacrylamide could yield smart polymers that exhibit a phase transition in response to temperature changes. nih.gov

| Polymerization Method | Description | Potential Co-monomers | Reference |

|---|---|---|---|

| Free-Radical Polymerization | Initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN) to form radicals that propagate through the monomer's double bond. | Acrylamide, N-isopropylacrylamide, Styrene | nih.govresearchgate.net |

| Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization | A controlled radical polymerization technique allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. | (Meth)acrylates, (Meth)acrylamides | rug.nl |

The resulting polymers carry the quinoline moiety as a pendant group along the macromolecular chain. This architecture allows the quinoline units to remain accessible for interacting with the environment, for example, to bind metal ions or to act as fluorescent reporters on the polymer's status.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Polymers containing this compound are excellent candidates for forming such assemblies due to the specific interaction capabilities of the quinoline side-chains. researchgate.net

The key interactions that can drive the self-assembly of these polymers include:

π-π Stacking: The flat, aromatic structure of the quinoline rings allows them to stack on top of each other, an interaction that can drive the organization of polymer chains.

Hydrogen Bonding: The amide group in the polymer backbone and potential substituents on the quinoline ring can participate in hydrogen bonding, further directing the assembly process.

Coordination Chemistry: In the presence of metal ions, the quinoline side-chains can act as ligands, forming cross-links between polymer chains. This can lead to the formation of metallo-supramolecular gels or networks with stimuli-responsive properties.

These non-covalent interactions can lead to the formation of well-ordered structures in solution or in the solid state, such as micelles, vesicles, or layered materials. Such self-assembled systems are of great interest for creating "smart" materials that can respond to external stimuli like pH, temperature, or the presence of specific analytes, as these stimuli can disrupt the non-covalent forces holding the assembly together, leading to a macroscopic change in material properties. researchgate.net

Application of this compound in functional materials (e.g., optoelectronic)

The incorporation of this compound and its derivatives into polymer chains is a key strategy for developing advanced functional materials with significant potential in optoelectronics. The quinoline moiety, when integrated into a polyacrylamide backbone, imparts unique photoresponsive properties that are central to these applications. Research has focused on creating copolymers that can harness these characteristics for use in light-controlled systems.

A notable example involves the synthesis of copolymers using N-(quinolin-5-yl)methacrylamide (NQMAm), a closely related derivative. researchgate.net These copolymers are designed to exploit the inherent photobasicity of the quinoline group. researchgate.net Photobasicity refers to the phenomenon where a molecule exhibits a significantly higher basicity (pKa value) in its electronically excited state compared to its ground state. researchgate.net For quinoline-containing polymers, the absorption of UV light can trigger a substantial increase in pKa, by as much as 10 units. researchgate.net

This light-induced pKa jump provides a powerful mechanism for controlling proton transfer reactions with high precision. By exposing the material to UV radiation, the quinoline units within the polymer structure become strongly basic, enabling them to participate in or catalyze chemical reactions that are otherwise inactive in their ground state. researchgate.net This functionality makes these polymers highly suitable for creating materials where chemical processes can be switched on or off using light as an external stimulus. researchgate.net

The synthesis of a water-soluble copolymer, referred to as PNQMA, demonstrates the practical application of this concept. This copolymer was synthesized with specific monomer ratios to optimize its light-responsive behavior in aqueous solutions. researchgate.net The ability to modulate proton transfer in a controlled manner positions these functional polymers as promising candidates for the development of sophisticated optoelectronic devices, light-responsive catalysts, and advanced sensor technologies. researchgate.net

Research Findings on this compound Derivative Copolymers

The table below summarizes the characteristics and photoresponsive properties of a functional copolymer synthesized using a derivative of this compound.

| Monomer | Copolymer | Monomer Ratio (x:y) | Key Property | Performance Metric | Source |

| N-(quinolin-5-yl)methacrylamide (NQMAm) | PNQMA | 0.75 : 0.25 | Photobasicity | pKa jump of ~10 units upon UV absorption | researchgate.net |

Structure Activity Relationship Sar Studies of N Quinolin 5 Yl Acrylamide Derivatives Mechanistic Focus

Rational design strategies for N-(quinolin-5-yl)acrylamide analogues

Table 1: Influence of Quinoline (B57606) Ring Substituents on Electrophilicity

| Position of Substitution | Substituent Type | Predicted Effect on Acrylamide (B121943) Reactivity | Rationale |

|---|---|---|---|

| C2, C4 | Electron-Withdrawing Group (e.g., -CF₃, -NO₂) | Increase | Inductive and mesomeric electron withdrawal enhances the electrophilicity of the conjugated system. |

| C6, C7, C8 | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Decrease | Inductive and mesomeric electron donation reduces the electrophilicity of the conjugated system. |

The acrylamide group is the key functional component responsible for covalent modification, acting as a Michael acceptor. researchgate.netekb.eg Its reactivity can be precisely controlled through structural variations. One common strategy is the introduction of a substituent on the α- or β-position of the vinyl group. For example, adding a cyano group at the α-position (to create a cyanoacrylamide) can significantly increase the electrophilicity of the β-carbon, making the Michael addition reaction more favorable. ekb.eg Conversely, adding a methyl group to the α-carbon (to form a methacrylamide) can decrease reactivity due to steric hindrance and electronic effects. nih.gov These modifications allow for the tuning of the compound's reactivity to match the nucleophilicity of the target residue, such as a cysteine thiol. ekb.egnih.gov

Recent advances have focused on creating novel acrylamide warheads, such as fluorinated acrylamides and cyanoacrylamides, which can offer improved selectivity and pharmacokinetic properties. nih.gov

Beyond targeted modifications to the quinoline and acrylamide moieties, the introduction of diverse substituents at various positions serves to explore the chemical space and optimize the molecule's properties. researchgate.netnih.gov This can involve adding groups that improve solubility, introduce new hydrogen bonding opportunities, or create specific steric interactions. For example, attaching a substituted phenyl group to the quinoline core can lead to new interactions within a target's binding pocket. ekb.eg Similarly, modifying the amine of the acrylamide can influence the molecule's conformation and reactivity. Studies on related acrylamide-based compounds have shown that even small changes, such as the addition of a furan (B31954) group, can lead to significant changes in activity. rsc.org

Correlating structural features with specific chemical reactivities of this compound

The chemical reactivity of this compound is fundamentally linked to its structure. The conjugated system spanning the acrylamide group makes it a soft electrophile, predisposing it to react preferentially with soft nucleophiles according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. nih.gov The primary reaction of mechanistic importance is the Michael addition, where a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated amide. researchgate.net

The most common biological nucleophile targeted by acrylamides is the thiol group of cysteine residues in proteins. nih.gov The rate and selectivity of this reaction are directly influenced by the structural features of the this compound derivative.

The kinetics of the reaction between an this compound derivative and a nucleophile are highly sensitive to the electronic nature of its substituents. The rate of the Michael addition reaction is governed by the electrophilicity of the β-carbon.

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the acrylamide moiety (e.g., nitro, cyano, or halogen groups on the quinoline ring) will increase the partial positive charge on the β-carbon. This enhances its electrophilicity and accelerates the rate of nucleophilic attack. Kinetic studies on various acrylamides have confirmed that molecules with higher electrophilicity exhibit faster reaction rates with nucleophiles like glutathione (B108866) (GSH). nih.gov

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density (e.g., methoxy (B1213986) or alkyl groups) will decrease the electrophilicity of the β-carbon, leading to a slower reaction rate.

Table 2: Predicted Kinetic Effects of Substituents on the Quinoline Ring